molecular formula C20H19N3O6 B11654239 4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate

4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate

Cat. No.: B11654239
M. Wt: 397.4 g/mol
InChI Key: NQGIFBOROBPNNG-MTJSOVHGSA-N
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Description

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound featuring a benzodioxole moiety, a formamido group, and a morpholine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the condensation of catechol with disubstituted halomethanes . The subsequent steps include the formation of the formamido group and the coupling with morpholine carboxylate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield corresponding quinones, while reduction of the formamido group can produce primary amines.

Scientific Research Applications

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can modulate enzyme activity, while the formamido group can interact with specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of the benzodioxole moiety, formamido group, and morpholine carboxylate, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C20H19N3O6/c24-19(15-3-6-17-18(11-15)28-13-27-17)22-21-12-14-1-4-16(5-2-14)29-20(25)23-7-9-26-10-8-23/h1-6,11-12H,7-10,13H2,(H,22,24)/b21-12-

InChI Key

NQGIFBOROBPNNG-MTJSOVHGSA-N

Isomeric SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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